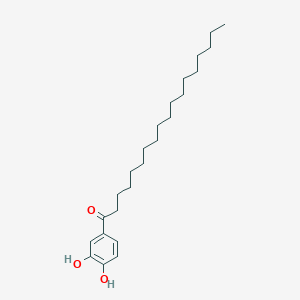

1-(3,4-dihydroxyphenyl)octadecan-1-one

Description

Overview of Phenolic Ketones and their Significance in Natural Product Chemistry

Phenolic ketones are a class of organic compounds that contain a ketone functional group and a phenol (B47542) moiety. These compounds are widespread in nature and are significant in natural product chemistry due to their diverse biological activities. nih.govijhmr.comgsconlinepress.com They are often found in plants, fungi, and bacteria, where they can serve as secondary metabolites with protective functions. nih.gov

The biological significance of phenolic ketones stems from the combined chemical properties of the phenol and ketone groups. The phenolic hydroxyl group can act as a hydrogen donor, which imparts antioxidant properties. nih.gov Phenolic compounds are well-documented for their ability to scavenge free radicals and protect against oxidative stress. gsconlinepress.com The ketone group, on the other hand, can participate in various biochemical reactions and interactions with biological macromolecules.

In medicinal chemistry, the phenolic ketone scaffold is a recurring motif in the structures of many pharmaceuticals. acs.org Their ability to interact with various biological targets makes them attractive starting points for the design and synthesis of new therapeutic agents.

Contextualization of Dihydroxyphenyl-substituted Aliphatic Ketones in Bioactive Compound Discovery

Dihydroxyphenyl-substituted aliphatic ketones, such as 1-(3,4-dihydroxyphenyl)octadecan-1-one, belong to the family of phenolic lipids. These are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head, in this case, the dihydroxyphenyl group, and a lipophilic (fat-loving) tail, the long aliphatic chain. nih.govnih.gov This dual nature allows them to interact with biological membranes, which are fundamental components of all living cells. nih.govtandfonline.combohrium.com

The long aliphatic chain facilitates the incorporation of these molecules into the lipid bilayers of cell membranes, potentially altering membrane fluidity and stability. tandfonline.comresearchgate.net Once integrated into the membrane, the dihydroxyphenyl group can exert its biological effects. The catechol (3,4-dihydroxyphenyl) moiety is particularly interesting due to its well-established antioxidant and anti-inflammatory properties. nih.govresearchgate.net Catechols can chelate metal ions and scavenge reactive oxygen species, thereby mitigating oxidative damage. nih.gov Furthermore, some catechol-containing compounds have been shown to inhibit enzymes involved in inflammatory pathways. nih.gov

The discovery of bioactive compounds with this structural motif has been a subject of interest. For instance, various alkylphenols and alkylresorcinols, which are structurally related to dihydroxyphenyl-substituted aliphatic ketones, have demonstrated a range of biological activities including antimicrobial, cytotoxic, and enzyme inhibitory effects. nih.govresearchgate.netnih.gov

Rationale for Academic Investigation into this compound

The rationale for investigating this compound in an academic setting is multifaceted and is built upon the known properties of its constituent parts.

Amphiphilic Nature and Membrane Interaction: The combination of a long lipophilic alkyl chain and a hydrophilic catechol head suggests that this molecule would readily insert into and interact with cellular membranes. nih.govtandfonline.com This interaction is a critical first step for many biological activities.

Antioxidant Potential: The 3,4-dihydroxyphenyl (catechol) group is a well-known antioxidant pharmacophore. nih.govmdpi.com Investigating this compound would allow for the characterization of its antioxidant capacity and its potential to protect cells from oxidative stress-related damage.

Potential for Enzyme Inhibition: The catechol moiety is present in many enzyme inhibitors. nih.gov It is plausible that this compound could inhibit specific enzymes, a property that could be exploited for therapeutic purposes.

Structural Analogy to Bioactive Lipids: The compound is structurally similar to other bioactive phenolic lipids, such as anacardic acids and cardols, which have been shown to possess anti-inflammatory, and cytotoxic activities. nih.govtandfonline.com This similarity provides a strong impetus to explore whether this compound exhibits similar biological effects.

Table 1: Potential Areas of Biomedical Investigation for this compound

| Research Area | Rationale |

|---|---|

| Antioxidant Activity | The presence of the catechol moiety suggests potent free-radical scavenging capabilities. |

| Anti-inflammatory Effects | Catechol derivatives are known to modulate inflammatory pathways. nih.govresearchgate.net |

| Cytotoxic/Anticancer Properties | Many phenolic lipids exhibit cytotoxicity against cancer cell lines. nih.gov |

| Enzyme Inhibition | The chemical structure has the potential to interact with the active sites of various enzymes. nih.gov |

| Membrane Biophysics | The amphiphilic nature of the molecule makes it a candidate for studying lipid bilayer interactions. |

Properties

CAS No. |

1177-44-2 |

|---|---|

Molecular Formula |

C24H40O3 |

Molecular Weight |

376.6 g/mol |

IUPAC Name |

1-(3,4-dihydroxyphenyl)octadecan-1-one |

InChI |

InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)21-18-19-23(26)24(27)20-21/h18-20,26-27H,2-17H2,1H3 |

InChI Key |

QTZPOTHJYZFECC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 3,4 Dihydroxyphenyl Octadecan 1 One

Established Synthetic Routes for Aryl Ketones with Dihydroxyphenyl Moieties

The synthesis of aryl ketones bearing the highly activated dihydroxyphenyl group requires addressing challenges such as regioselectivity and the potential for side reactions. Classical methods have been adapted to accommodate the specific reactivity of the catechol substrate.

Classical Approaches for Carbon-Carbon Bond Formation

Friedel-Crafts Acylation:

The Friedel-Crafts acylation is a fundamental and widely used method for forming aryl ketones through an electrophilic aromatic substitution mechanism. nih.govchadsprep.comlibretexts.org In a hypothetical synthesis of 1-(3,4-dihydroxyphenyl)octadecan-1-one, this would involve the reaction of catechol (1,2-dihydroxybenzene) with octadecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govmasterorganicchemistry.com The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich catechol ring. libretexts.org

However, the direct acylation of catechol presents several significant challenges:

Low Regioselectivity: The two hydroxyl groups are powerful ortho- and para-directing activators, leading to a mixture of acylated products at various positions on the aromatic ring.

O-Acylation: The hydroxyl groups themselves are nucleophilic and can be acylated to form esters, competing with the desired C-acylation of the ring.

Catalyst Consumption: The hydroxyl groups can complex with the Lewis acid catalyst, requiring more than stoichiometric amounts of the catalyst to be used. organic-chemistry.org

Houben-Hoesch Reaction:

An alternative classical approach is the Houben-Hoesch reaction, which is particularly suited for highly activated, electron-rich phenols like catechol. wikipedia.orgthermofisher.com This reaction employs a nitrile (in this case, stearonitrile, the C18 equivalent) and a mild Lewis acid catalyst (like zinc chloride) with hydrogen chloride. thermofisher.comsynarchive.com The reaction proceeds via the formation of an imine intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aryl ketone. wikipedia.org This method can offer improved regioselectivity for polyhydroxylated phenols compared to Friedel-Crafts acylation. google.com

Fries Rearrangement:

The Fries rearrangement provides an indirect route to hydroxy aryl ketones. wikipedia.org This reaction begins with the synthesis of a phenolic ester, such as catechol mono-octadecanoate, which is then treated with a Lewis acid catalyst at elevated temperatures. wikipedia.orgsigmaaldrich.com The acyl group migrates from the phenolic oxygen to the aromatic ring, typically favoring the para position at lower temperatures and the ortho position at higher temperatures. echemi.comstackexchange.com For catechol esters, this can be a viable strategy to achieve C-acylation, although controlling the position of migration and avoiding side reactions remains a key consideration. nih.gov

| Method | Acylating Agent | Catalyst | Key Features & Challenges |

| Friedel-Crafts Acylation | Octadecanoyl chloride | AlCl₃, FeCl₃ | Direct C-C bond formation; suffers from poor regioselectivity and competing O-acylation with catechol. nih.govlibretexts.org |

| Houben-Hoesch Reaction | Stearonitrile (C₁₇H₃₅CN) | ZnCl₂, HCl | Good for highly activated phenols; avoids some issues of standard Friedel-Crafts; proceeds via an imine intermediate. wikipedia.orgthermofisher.com |

| Fries Rearrangement | (Starts from a pre-formed ester) | AlCl₃, TiCl₄, BF₃ | Intramolecular rearrangement of an acyl group from oxygen to the carbon ring; regioselectivity is temperature-dependent. wikipedia.orgstackexchange.com |

Regioselective Functionalization Strategies for Catechol Derivatives

Achieving the specific 3,4-disubstitution pattern of the target molecule necessitates strategies that overcome the inherent reactivity challenges of the catechol ring.

Use of Protecting Groups: A common and effective strategy to control regioselectivity is the temporary protection of one or both hydroxyl groups. For instance, catechol can be converted to its monomethyl ether (guaiacol) or a more complex ether. The remaining free hydroxyl group can then direct the Friedel-Crafts acylation to the position para to it (the C-4 position). Subsequent demethylation or removal of the protecting group would yield the final this compound. Alternatively, protecting both hydroxyl groups, for example as methoxy (B1213986) groups to form veratrole (1,2-dimethoxybenzene), allows for acylation, although it may still produce a mixture of isomers that require separation.

Organotin-Mediated Acylation: Organotin compounds can be used to selectively activate one hydroxyl group over another in diols. The formation of a dibutylstannyl derivative of a diol can facilitate mono-acylation with high chemoselectivity at the most substituted site, a reversal of what is typically observed with standard methods. rsc.org This principle could potentially be applied to control the initial O-acylation of catechol, which could then be followed by a rearrangement step.

Catalyst-Controlled Regioselectivity: The choice of catalyst can influence the position of acylation. While traditional Lewis acids often give mixtures, certain solid acid catalysts or modified catalysts can offer improved regioselectivity. For example, zinc chloride supported on alumina (B75360) has been used for the regioselective ortho-C-acylation of phenols with carboxylic acids. researchgate.net

| Strategy | Principle | Application to Target Synthesis |

| Protecting Groups | Temporarily block one or more reactive sites to direct reaction to a specific position. | Protect one -OH group of catechol (e.g., as a methyl ether) to direct acylation to the C-4 position, followed by deprotection. |

| Fries Rearrangement | An acyl group migrates from a phenolic oxygen to the ring, with regioselectivity controlled by reaction conditions. wikipedia.org | Formation of catechol mono-octadecanoate followed by Lewis acid-catalyzed rearrangement, potentially favoring the desired isomer at specific temperatures. echemi.com |

| Catalyst Selection | Different catalysts can favor different isomers due to steric or electronic effects. | Employing specific solid catalysts like modified ZnO on Al₂O₃ could potentially direct acylation regioselectively to a position ortho to a hydroxyl group. researchgate.net |

Advanced Synthetic Methodologies for this compound

Modern synthetic chemistry offers novel catalytic systems and greener approaches that can improve the yield, selectivity, and environmental profile of the synthesis of aryl ketones.

Modern Catalytic Approaches for High-Yield Synthesis

To overcome the drawbacks of stoichiometric Lewis acids, catalytic methods are preferred. Heterogeneous catalysts such as zeolites, particularly Zeolite Beta, have been shown to be effective for the acylation of aromatic compounds, including those with long-chain acylating agents. bohrium.com These solid acid catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying workup. researchgate.net Other eco-friendly solid catalysts like zinc oxide (ZnO) or Envirocat EPZG (a clay-based catalyst) have also been successfully employed in Friedel-Crafts acylations, sometimes under solvent-free conditions. organic-chemistry.orgacs.org

Palladium-catalyzed carbonylative cross-coupling presents a distinct and powerful alternative. This method could involve the coupling of an aryl halide (e.g., 4-iodo-1,2-dibenzyloxybenzene) with an unactivated alkyl bromide (1-bromoheptadecane) under a carbon monoxide atmosphere. chemistryviews.org The reaction, catalyzed by a palladium complex, constructs the ketone functionality directly. Subsequent deprotection of the hydroxyl groups would yield the final product. This approach offers high functional group tolerance and avoids the harsh conditions of classical methods.

Stereoselective Synthesis of this compound and its Stereoisomers

The target molecule, this compound, is achiral and therefore does not have stereoisomers. However, stereoselective synthesis becomes highly relevant for the preparation of chiral derivatives or analogues, such as those with a chiral center on the alkyl chain or those where the ketone is reduced to a chiral secondary alcohol.

Several methods exist for the asymmetric synthesis of ketones and related compounds:

Enzymatic Reduction: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are highly selective biocatalysts capable of reducing prochiral ketones to chiral alcohols with excellent enantiomeric excess. mdpi.com An engineered KRED could be used to reduce the carbonyl group of this compound to either the (R)- or (S)-alcohol with high stereoselectivity. nih.gov

Enzymatic Acylation: Enzymes can also be used for the stereoselective synthesis of α-hydroxy ketones. For example, acetylacetoin synthase and reductase have been used in a two-step enzymatic process to produce chiral α,β-dihydroxyketones. researchgate.net

Chiral Metal Catalysis: Transition metal complexes with chiral ligands are widely used for asymmetric transformations. For example, palladium, iridium, or copper catalysts have been employed for the enantioselective allylic alkylation of ketone enolates to create chiral α-substituted ketones. nih.gov

While not directly applicable to the synthesis of the achiral parent compound, these stereoselective methods are crucial for expanding the chemical space to related, biologically relevant chiral molecules.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. acs.org

Key green strategies include:

Catalysis over Stoichiometry: Replacing stoichiometric Lewis acids like AlCl₃ with catalytic amounts of reusable solid acids (e.g., zeolites, clays) or other advanced catalysts significantly improves atom economy and reduces waste. researchgate.netacs.orgroutledge.com

Safer Solvents and Reagents: Traditional Friedel-Crafts reactions often use hazardous solvents like nitrobenzene (B124822) or chlorinated hydrocarbons. Green alternatives include performing reactions in safer solvents or under solvent-free conditions, which has been demonstrated with catalysts like ZnO. researchgate.netacs.org Using less toxic acylating agents than acyl chlorides, such as carboxylic acids or anhydrides, is also a greener approach. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic routes, such as palladium-catalyzed carbonylative coupling, are inherently more atom-economical than classical methods that generate large amounts of inorganic waste.

Reducing Derivatives: While protecting groups are a powerful tool for regioselectivity, they add steps to a synthesis and generate waste. The development of highly regioselective catalysts that can directly functionalize unprotected catechol in the desired manner would represent a significant green advancement. acs.org

| Green Chemistry Principle | Application to Synthesis of this compound |

| 1. Prevention | Designing syntheses to minimize waste, e.g., using catalytic over stoichiometric reactions. acs.org |

| 2. Atom Economy | Maximize incorporation of reactant atoms. Pd-catalyzed cross-coupling offers higher atom economy than classical Friedel-Crafts. chemistryviews.orgacs.org |

| 3. Less Hazardous Synthesis | Avoid toxic reagents like AlCl₃ and chlorinated solvents. researchgate.net Use of solid acids like zeolites or ZnO. acs.org |

| 5. Safer Solvents | Minimize or eliminate auxiliary substances. Explore solvent-free reactions or use of greener solvents like ionic liquids. acs.org |

| 8. Reduce Derivatives | Avoid unnecessary derivatization like protecting groups. acs.org Develop highly regioselective catalysts for direct acylation of catechol. |

| 9. Catalysis | Use catalytic reagents in preference to stoichiometric ones. acs.org Employ reusable solid acids or efficient Pd-catalysis. chemistryviews.orgroutledge.com |

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design of analogs of this compound focuses on systematic modifications of its core structure. This includes altering the length and branching of the octadecanoyl chain, modifying the catechol moiety, and introducing various functional groups. These modifications aim to probe the interactions of the molecule with biological targets and to optimize its physicochemical properties.

Structure-guided derivative design for this compound, while not extensively documented for this specific molecule, follows established principles from related compound classes like acylcatechols and long-chain phenolic esters. The primary goal is to establish clear structure-activity relationships (SAR) by systematically altering the molecule's chemical architecture. Key areas for modification include the alkyl chain and the dihydroxyphenyl group.

Alkyl Chain Modification: The long C18 alkyl chain is a prime target for modification to study the influence of lipophilicity and steric bulk on biological activity. Analogs with varying chain lengths (e.g., from C6 to C22) are synthesized to determine the optimal length for a desired effect. For instance, studies on other phenolic lipids have shown that the chain length can significantly impact their interaction with cell membranes and enzymes.

Catechol Moiety Modification: The 3,4-dihydroxy substitution pattern on the phenyl ring is critical for the compound's antioxidant and metal-chelating properties. SAR studies often involve:

Positional Isomers: Synthesizing the 2,3-dihydroxy and 2,5-dihydroxy isomers to understand the importance of the catechol arrangement.

Methylation/Alkylation: Converting one or both hydroxyl groups to methoxy or other alkoxy groups to probe the necessity of the free hydroxyls for hydrogen bonding and antioxidant activity.

Esterification: Acylating the hydroxyl groups to create prodrugs or to alter the compound's solubility and metabolic stability.

A common synthetic route to produce such acylcatechol derivatives is through the Friedel-Crafts acylation of catechol (1,2-dihydroxybenzene) or its protected versions. For example, treating catechol with an appropriate acyl chloride, such as hexanoyl chloride in the presence of a Lewis acid like boron trifluoride diethyl etherate, yields the corresponding 1-(3,4-dihydroxyphenyl)alkan-1-one. nih.gov This method can be adapted using different acyl chlorides to generate a series of analogs with varying alkyl chain lengths.

The following table outlines potential derivatives designed for SAR studies and the rationale behind their synthesis.

| Derivative Class | Specific Example | Rationale for Synthesis in SAR Studies |

| Alkyl Chain Homologs | 1-(3,4-dihydroxyphenyl)dodecan-1-one | To investigate the effect of reduced lipophilicity on biological activity. |

| 1-(3,4-dihydroxyphenyl)eicosan-1-one | To study the impact of increased chain length and lipophilicity. | |

| Positional Isomers of Hydroxyl Groups | 1-(2,3-dihydroxyphenyl)octadecan-1-one | To determine the importance of the 3,4-dihydroxy configuration for target interaction. |

| Hydroxyl Group Modifications | 1-(3-hydroxy-4-methoxyphenyl)octadecan-1-one | To assess the contribution of each hydroxyl group to the overall activity. |

| 1-(3,4-dimethoxyphenyl)octadecan-1-one | To evaluate the necessity of the catechol's hydrogen-donating ability. |

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing analogs of this compound. These approaches leverage the specificity of enzymes like lipases and tyrosinases to achieve modifications that might be challenging to perform chemically without complex protection-deprotection steps.

Lipase-Catalyzed Esterification and Transesterification: Lipases are widely used for the synthesis of phenolic esters due to their high efficiency and mild reaction conditions. nih.gov For instance, immobilized lipase (B570770) B from Candida antarctica (CALB) can catalyze the esterification of phenolic acids with long-chain alcohols. google.com A relevant example is the synthesis of octyl dihydrocaffeate, a structural analog where the carbonyl group is part of an ester linkage rather than a ketone. In a typical process, dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid) is reacted with octanol (B41247) in the presence of a lipase. mdpi.comresearchgate.net This methodology can be extended to synthesize a variety of esters by using different long-chain alcohols.

Solvent-free systems under vacuum are often employed to drive the reaction towards ester formation by removing the water by-product. google.com The choice of enzyme and reaction conditions can influence the conversion rate and yield. For example, whole-cell biocatalysts, such as the yeast Yarrowia lipolytica, have also been shown to effectively catalyze the esterification of phenolic acids. mdpi.com

Tyrosinase-Catalyzed Modifications: Tyrosinases are copper-containing enzymes that can hydroxylate monophenols to catechols and oxidize catechols to highly reactive o-quinones. nih.govresearchgate.net This functionality can be harnessed to introduce or modify the catechol moiety in precursors to this compound. For example, a precursor molecule like 1-(4-hydroxyphenyl)octadecan-1-one could be a substrate for tyrosinase, which would catalyze its ortho-hydroxylation to yield the desired 3,4-dihydroxy product. The influence of substituents on the phenol (B47542) ring can affect the mechanism and outcome of tyrosinase-catalyzed oxidation. nih.gov

These enzymatic methods are particularly valuable for creating derivatives with high regioselectivity, which is often difficult to achieve through conventional chemical synthesis. The following table summarizes some chemoenzymatic approaches for generating analogs related to the target compound.

| Enzymatic Approach | Enzyme Used | Substrates | Product Class |

| Esterification | Lipase (e.g., from Candida antarctica) | Dihydrocaffeic acid and a long-chain alcohol (e.g., octanol) | Long-chain esters of dihydrocaffeic acid |

| Transesterification | Lipase (e.g., from Yarrowia lipolytica) | Short-chain ester of a phenolic acid and a long-chain alcohol | Long-chain phenolic esters |

| Ortho-hydroxylation | Tyrosinase (e.g., from Agaricus bisporus) | 1-(4-hydroxyphenyl)octadecan-1-one | This compound |

Spectroscopic and Conformational Analysis of 1 3,4 Dihydroxyphenyl Octadecan 1 One

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental in determining the precise three-dimensional structure and dynamic behavior of molecules. For a compound like 1-(3,4-dihydroxyphenyl)octadecan-1-one, with its distinct aromatic head and long aliphatic tail, these techniques provide invaluable insights into its conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics (e.g., ¹H, ¹³C NMR and NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to map out the connectivity and spatial relationships of atoms.

¹H NMR Spectroscopy would provide information on the chemical environment of protons. For this compound, the spectrum is expected to show distinct regions:

Aromatic Region (approx. 6.8-7.5 ppm): Protons on the dihydroxyphenyl ring would appear here as a set of coupled multiplets. The specific pattern (e.g., an ABX system) would confirm the 1,3,4-substitution pattern.

Aliphatic Region (approx. 0.8-3.0 ppm): The long octadecanoyl chain would produce a series of signals. The terminal methyl group (CH₃) would appear as a triplet around 0.8-0.9 ppm. The methylene (B1212753) group (CH₂) adjacent to the carbonyl group is expected to be deshielded, appearing as a triplet around 2.8-3.0 ppm. The bulk of the methylene groups in the chain would create a large, overlapping signal around 1.2-1.6 ppm. researchgate.net

¹³C NMR Spectroscopy maps the carbon skeleton. Expected signals include:

Carbonyl Carbon (approx. 195-205 ppm): The ketone carbonyl carbon would appear as a single, deshielded peak. researchgate.net

Aromatic Carbons (approx. 115-150 ppm): The six carbons of the phenyl ring would generate distinct signals, with those bonded to the hydroxyl groups appearing at the more deshielded end of this range.

Aliphatic Carbons (approx. 14-40 ppm): The carbons of the long alkyl chain would be visible in this region. The terminal methyl carbon would be the most shielded (around 14 ppm), while the methylene carbon alpha to the carbonyl would be the most deshielded (around 38-40 ppm). researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close in space, providing crucial information for conformational analysis. For this molecule, NOESY could reveal the spatial orientation of the dihydroxyphenyl ring relative to the flexible octadecanoyl chain.

While specific experimental data for this compound is not widely published, the principles of NMR spectroscopy allow for a confident prediction of the spectral features. rsc.orgsbq.org.brmdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. These methods are highly sensitive to the presence of specific functional groups and the molecule's conformation. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from its key functional groups.

O-H Stretching: Broad bands are expected in the 3200-3500 cm⁻¹ region, characteristic of the hydroxyl groups on the catechol ring, likely involved in hydrogen bonding.

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ would correspond to the aliphatic C-H bonds of the long chain, while weaker peaks above 3000 cm⁻¹ would indicate aromatic C-H bonds.

C=O Stretching: A strong, sharp absorption around 1660-1680 cm⁻¹ is the hallmark of the aryl ketone's carbonyl group. Its exact position can be influenced by conjugation with the aromatic ring.

C=C Stretching: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The aromatic ring modes are often more pronounced in Raman spectra. americanpharmaceuticalreview.com

The long C-C chain would produce characteristic skeletal vibrations in the lower frequency "fingerprint" region.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Method |

| O-H (hydroxyl) | 3200-3500 (broad) | IR |

| C-H (aromatic) | 3000-3100 | IR, Raman |

| C-H (aliphatic) | 2850-2960 | IR, Raman |

| C=O (ketone) | 1660-1680 (strong) | IR |

| C=C (aromatic) | 1450-1600 | IR, Raman |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Environment-Induced Effects (e.g., UV spectroscopy and Stark effects)

Electronic spectroscopy investigates the electronic transitions within a molecule when it absorbs or emits light, typically in the ultraviolet (UV) and visible ranges.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is primarily determined by its chromophores: the dihydroxyphenyl ring and the conjugated carbonyl group. The long, saturated octadecanoyl chain acts as an auxochrome with minimal influence on the absorption maxima.

π → π transitions:* Strong absorption bands, likely in the 260-300 nm range, are expected due to electronic transitions within the aromatic ring system. For comparison, the structurally related 3,4-dihydroxybenzoic acid shows an absorption maximum at 294 nm. sielc.com

n → π transitions:* A weaker absorption band at a longer wavelength (typically >300 nm) may be observed, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. mu-varna.bg

The position and intensity of these bands can be sensitive to the solvent polarity and pH, which affects the protonation state of the phenolic hydroxyl groups.

Stark Spectroscopy: While no specific data exists for this compound, Stark spectroscopy measures the effect of an external electric field on the absorption spectrum. This technique could be used to probe changes in the molecule's dipole moment upon electronic excitation, offering detailed information about its electronic structure and the nature of its excited states.

Advanced Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and elucidating molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₂₄H₄₀O₃.

Calculated Monoisotopic Mass: 376.297745 Da

HRMS analysis would be used to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a synthesized or isolated compound. kobv.de

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information. nih.gov

The fragmentation of this compound is expected to be dominated by cleavage adjacent to the carbonyl group (α-cleavage).

Major Fragmentation Pathway: The most likely fragmentation is the cleavage of the bond between the carbonyl carbon and the phenyl ring, leading to the formation of a characteristic dihydroxyphenacylium ion.

Alkyl Chain Fragmentation: The long alkyl chain can undergo characteristic fragmentation, typically involving a series of neutral losses of 14 Da (CH₂) units. libretexts.org

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 377.3 [M+H]⁺ | 153.0 [C₈H₉O₃]⁺ | C₁₆H₃₂ (Hexadecene) | Cleavage of the alkyl chain via McLafferty rearrangement |

| 377.3 [M+H]⁺ | 137.0 [C₇H₅O₃]⁺ | C₁₇H₃₆ (Heptadecane) | α-cleavage of the C-C bond next to the carbonyl |

This detailed fragmentation data is crucial for structural confirmation, particularly in complex mixtures such as those found in metabolomics and pharmacokinetic (PK) studies. researchgate.netnih.gov

Computational Chemistry in Conformational Landscape Assessment

Computational chemistry provides powerful tools for exploring the vast conformational space of flexible molecules, offering insights that are often difficult to obtain through experimental methods alone. ucsf.edu By simulating molecular structures and energies, researchers can identify low-energy, preferred conformations and understand the dynamics of conformational changes. ucsf.edu

To determine the most stable conformations of this compound, a combination of molecular mechanics and quantum chemical calculations is typically employed. The process often starts with a broad conformational search using less computationally expensive methods, followed by optimization of the most promising structures using more accurate techniques.

Density Functional Theory (DFT) has become a standard method for obtaining accurate information about the geometry, electronic structure, and energy of molecules. researchgate.netniscpr.res.in Using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or 6-311++G(d,p)), researchers can calculate the optimized geometries of various possible conformers. researchgate.netnih.govnih.gov For a molecule like this compound, key conformational variables would include the torsion angles around the bond connecting the carbonyl group to the phenyl ring and the rotations around the C-C bonds of the long octadecanoyl chain.

For instance, studies on similar acetophenone (B1666503) derivatives have used DFT to calculate the relative energies of different conformers, which arise from the orientation of the acetyl and hydroxyl groups. nih.gov The conformer with the lowest calculated total energy is predicted to be the most stable. In a study on a related chalcone (B49325) derivative, DFT calculations with the B3LYP/6-311++G(d,p) basis set were used to determine bond parameters and analyze reactive sites through molecular electrostatic potential (MEP) maps. niscpr.res.in

The PM3 (Parameterization Method 3) is a semi-empirical quantum mechanical method that is faster than DFT, making it suitable for initial, broader conformational searches of large molecules. mdpi.com While less accurate, PM3 can efficiently scan the potential energy surface to identify a set of low-energy conformers that can then be subjected to higher-level DFT calculations for refinement. mdpi.com For example, the Fletcher–Reeves conjugate gradient algorithm might be used for energy minimization with the PM3 method to optimize various potential structures before more rigorous analysis. mdpi.com

A theoretical analysis of a related compound, 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one, utilized DFT at the B3LYP/6-311++G(d,p) level to analyze its molecular geometry, frontier molecular orbitals, and reactive sites. nih.gov Such calculations help in understanding the molecule's kinetic stability and chemical reactivity based on the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The following table summarizes typical parameters calculated in DFT studies of related phenolic compounds.

| Computational Method | Basis Set | Properties Calculated | Relevance |

| DFT (B3LYP) | 6-311++G(d,p) | Optimized molecular geometry, HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP) | Predicts stable conformation, chemical reactivity, and regions susceptible to electrophilic/nucleophilic attack. nih.gov |

| DFT (B3LYP) | 6-31G* | Total energies of conformers, vibrational frequencies | Determines the most stable conformer and aids in the interpretation of experimental IR and Raman spectra. nih.gov |

| PM3 | N/A | Energy minimization for initial conformational search | Efficiently identifies a pool of low-energy structures for further analysis by more accurate methods. mdpi.com |

While quantum chemical calculations identify static, low-energy conformations, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time in a simulated environment (e.g., in water). ucsf.edunih.gov MD simulations are particularly valuable for understanding the conformational flexibility of the long alkyl chain of this compound and how it might influence interactions with other molecules or biological systems, which is a cornerstone of Structure-Activity Relationship (SAR) studies. nih.govresearchgate.net

In an MD simulation, the forces on each atom are calculated using a force field (e.g., AMBER, OPLS), and Newton's equations of motion are solved to track the positions and velocities of the atoms over a series of small time steps. frontiersin.org This generates a trajectory of the molecule's movements, revealing how it folds, bends, and stretches.

For example, MD simulations have been used to study tranylcypromine (B92988) derivatives to understand how hydrophobic, electrostatic, and hydrogen bonding interactions influence their binding affinity to biological targets. nih.gov Similarly, simulations of DOPA-containing molecules in aqueous environments have been used to investigate intra-molecular interactions and folding possibilities, which are crucial for their function. nih.govresearchgate.net Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. A stable complex will show minimal fluctuations in its RMSD value. mdpi.com

Solvent Accessible Surface Area (SASA): To measure the surface area of the molecule exposed to the solvent, which can indicate conformational changes or folding events. frontiersin.org

Principal Component Analysis (PCA): To identify the dominant, large-scale collective motions within the molecule, highlighting its most significant conformational dynamics. frontiersin.org

These simulations are critical in SAR, as they can help rationalize why certain structural modifications enhance or diminish a compound's activity by revealing changes in its conformational preferences and flexibility. nih.gov

Solid-State Structural Analysis (e.g., X-ray Crystallography for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and the absolute configuration of a molecule, which are essential for validating computational models and understanding intermolecular interactions in the crystal lattice. nih.gov

While a crystal structure for this compound is not publicly available, the structure of a close analogue, 1-(3,4-dihydroxyphenyl)hexan-1-one , has been determined by single-crystal X-ray diffraction. nih.gov The findings from this study offer significant insights into the likely solid-state conformation of the catechol and carbonyl portion of the target molecule.

In the crystal structure of 1-(3,4-dihydroxyphenyl)hexan-1-one, the hexyl carbon chain is fully extended. nih.gov The benzene (B151609) ring and the hexanone group are nearly coplanar, with a very small dihedral angle between their mean planes. nih.gov The crystal packing is stabilized by intermolecular O-H···O hydrogen bonds, which link the molecules together to form an infinite sheet. nih.gov An intramolecular hydrogen bond is also observed between one of the phenolic hydroxyl groups and the carbonyl oxygen. nih.gov

The crystallographic data for this shorter-chain derivative provides a strong empirical basis for modeling the conformation of the phenyl-carbonyl moiety in this compound. The long octadecanoyl chain would be expected to adopt a similarly extended, low-energy conformation in the crystal lattice, likely arranged to maximize van der Waals interactions with neighboring chains.

The table below summarizes the key crystal data for the analogue 1-(3,4-dihydroxyphenyl)hexan-1-one. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆O₃ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.170 (2) |

| b (Å) | 8.070 (3) |

| c (Å) | 10.634 (4) |

| α (°) | 75.638 (17) |

| β (°) | 73.373 (19) |

| γ (°) | 88.323 (17) |

| V (ų) | 570.6 (3) |

| Key Feature | Fully extended hexyl chain; extensive intermolecular hydrogen bonding. |

Preclinical Pharmacokinetic and Biotransformation Studies of 1 3,4 Dihydroxyphenyl Octadecan 1 One

In Vitro Pharmacokinetic Profiling

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental in early drug discovery to predict a compound's behavior in a living system. These assays provide crucial data on a molecule's potential pharmacokinetic properties.

Metabolic stability is a critical parameter that measures a compound's susceptibility to biotransformation by metabolic enzymes. nih.gov This assessment is typically conducted using subcellular fractions, most commonly liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs). nih.gov

The general procedure involves incubating the test compound with liver microsomes from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors like NADPH. unl.edu The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov From the rate of disappearance of the compound, key parameters are calculated.

Table 1: Key Parameters in Metabolic Stability Assessment

| Parameter | Description |

| In Vitro Half-Life (t½) | The time required for 50% of the compound to be metabolized. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. |

No experimental data for 1-(3,4-dihydroxyphenyl)octadecan-1-one is available in the public domain.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to act on its target and to be metabolized or excreted. nih.govresearchgate.net Only the unbound (free) fraction of a drug is pharmacologically active. nih.gov Therefore, determining the unbound fraction is essential for interpreting pharmacokinetic and pharmacodynamic data.

Common methods for determining plasma protein binding include equilibrium dialysis and ultrafiltration. nih.gov In these assays, the drug is incubated with plasma, and then the bound and unbound fractions are separated and quantified.

Table 2: Classification of Plasma Protein Binding

| Binding Level | Unbound Fraction (fu) | Implication |

| High | < 1% | Low distribution outside of vasculature, potential for drug-drug interactions. |

| Moderate | 1% - 20% | Moderate distribution and potential for interactions. |

| Low | > 20% | Wide distribution into tissues. |

No experimental data for this compound is available in the public domain.

Cellular permeability assays are used to predict the absorption of orally administered drugs across the intestinal wall. nih.gov The Caco-2 cell monolayer is a widely accepted in vitro model for this purpose. nih.govresearchgate.net Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. nih.gov

In this assay, the test compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the monolayer. nih.gov The rate at which the compound appears on the opposite side is measured to determine the apparent permeability coefficient (Papp). nih.gov This assay can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein. nih.gov

Table 3: Interpretation of Caco-2 Permeability Results

| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Human Absorption |

| < 1 | Low |

| 1 - 10 | Moderate |

| > 10 | High |

No experimental data for this compound is available in the public domain.

In Vivo Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vivo ADME studies are conducted in living organisms to provide a comprehensive understanding of a drug's pharmacokinetic profile. researchgate.net These studies are critical for extrapolating preclinical data to humans and are required for regulatory submissions. nih.gov

The choice of animal species for preclinical studies is a crucial step. nih.gov Rodents (e.g., rats, mice) are commonly used in early discovery due to their small size, cost-effectiveness, and well-characterized biology. drugdiscoverytrends.com Non-rodent species (e.g., dogs, non-human primates) are typically used in later-stage preclinical development, as their physiological systems can be more predictive of human responses. nih.gov The selection is often based on which species has a metabolic profile most similar to humans for the compound . researchgate.net

To understand the ADME properties of a compound in vivo, its concentration and the concentration of its metabolites must be accurately measured in various biological matrices like blood, plasma, urine, and tissues. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis due to its high sensitivity, selectivity, and speed. nih.govnih.gov

The method involves developing and validating a robust analytical procedure that can accurately quantify the parent drug and its key metabolites, often in the presence of complex biological components. nih.gov This data is used to construct concentration-time profiles and calculate essential pharmacokinetic parameters. nih.gov

Table 4: Key Pharmacokinetic Parameters from In Vivo Studies

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time at which Cmax is reached. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Half-Life (t½) | The time required for the drug concentration in the body to be reduced by half. |

No experimental data for this compound is available in the public domain.

Cellular and Molecular Mechanisms of Action for 1 3,4 Dihydroxyphenyl Octadecan 1 One

Target Identification and Engagement Methodologies

The precise molecular targets of 1-(3,4-dihydroxyphenyl)octadecan-1-one have yet to be definitively identified. However, modern chemical proteomics offers a suite of powerful tools to elucidate these interactions.

To identify the protein targets of a small molecule like this compound, several advanced proteomic techniques could be employed. These methods allow for the unbiased identification of protein-ligand interactions within a complex biological sample.

Proteome Integral Solubility Alteration (PISA) Assay: This method assesses changes in protein solubility upon ligand binding across a range of temperatures or solvent concentrations. nih.govresearchgate.netacs.org It is a high-throughput technique that does not require modification of the compound of interest. nih.govresearchgate.net The interaction between this compound and its protein targets would likely alter their thermal stability, leading to a detectable change in their solubility profile.

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. acs.orgacs.org While this method typically requires a reactive group on the probe, it is invaluable for identifying enzymes that are targeted by a compound. Given the catechol structure of this compound, it could potentially be modified to create an ABPP probe to identify its enzymatic targets.

The table below illustrates a hypothetical experimental design for identifying the protein targets of this compound using these methods.

| Method | Principle | Potential Application for this compound | Expected Outcome |

| PISA | Ligand binding alters protein thermal stability and solubility. nih.govresearchgate.net | Intact cells or cell lysates are treated with the compound and subjected to a temperature gradient. | Identification of proteins with altered solubility profiles, indicating direct binding. |

| ABPP | Covalent labeling of enzyme active sites by reactive probes. acs.orgacs.org | A synthetic derivative of the compound with a reactive warhead is used to probe cell lysates. | Identification of specific enzyme classes that interact with the compound. |

The interaction of this compound with cellular receptors is another plausible mechanism of action. The amphiphilic nature of this phenolic lipid suggests it may partition into cellular membranes, where it could interact with transmembrane or membrane-associated proteins. nih.gov

Studies on similar catechol-containing molecules have shown that they can interact with lipid bilayers, and this partitioning can be crucial for their biological activity. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to quantify the binding affinity of this compound to purified receptors or model membranes.

Elucidation of Cellular Pathway Modulation by this compound

Based on the activities of related phenolic lipids, this compound is likely to modulate several key cellular pathways.

The catechol moiety of this compound is redox-active and can undergo oxidation to form a semiquinone and subsequently a quinone. This process can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. nih.gov This redox cycling can have a dual effect: at low levels, it can act as an antioxidant by scavenging other radicals, while at higher concentrations, it can be pro-oxidant and lead to cellular stress. nih.gov

The generation of ROS by similar phenolic compounds has been shown to be a key mechanism of their biological effects. The long alkyl chain of this compound may facilitate its incorporation into cellular membranes, bringing the redox-active catechol headgroup into proximity with membrane-associated components of the electron transport chain, potentially enhancing ROS production.

The generation of ROS and interaction with cellular proteins can lead to the modulation of various signaling pathways. Many signaling cascades are redox-sensitive, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.gov For instance, polyphenolic compounds have been shown to influence the phosphorylation status of key signaling proteins like ERK and Akt.

Alterations in signaling pathways ultimately translate to changes in gene expression. It is plausible that this compound could influence the expression of genes involved in cellular stress responses, inflammation, and apoptosis. Techniques such as RNA sequencing (RNA-seq) would be invaluable in identifying the global gene expression changes induced by this compound.

The table below summarizes potential signaling pathways that could be affected by this compound, based on the activities of related compounds.

| Signaling Pathway | Potential Effect of this compound | Downstream Consequences | Supporting Evidence from Related Compounds |

| MAPK Pathway | Modulation of ERK, JNK, and p38 phosphorylation. | Altered cell proliferation, differentiation, and apoptosis. | Polyphenols are known to modulate MAPK signaling. |

| NF-κB Pathway | Inhibition or activation depending on cellular context. | Changes in the expression of inflammatory and survival genes. | Redox-active compounds can influence NF-κB activity. nih.gov |

| PI3K/Akt Pathway | Potential modulation of Akt phosphorylation. | Effects on cell survival and metabolism. | Some polyphenols have been shown to interact with this pathway. |

The oxidized quinone form of the catechol moiety is an electrophile and can react with nucleophilic residues on proteins, such as cysteine and lysine, to form covalent adducts. This adduction can alter the structure and function of the modified proteins, leading to a range of cellular consequences.

The formation of protein adducts by other electrophilic compounds has been shown to be a significant mechanism of their toxicity and, in some cases, their therapeutic effects. Identifying the specific proteins that are adducted by this compound would provide critical insights into its mechanism of action. This could be achieved using mass spectrometry-based proteomics to identify modified peptides from cells treated with the compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available literature, a robust understanding can be derived from analyzing its constituent parts and related analogues. The molecule consists of two primary domains: the polar 3,4-dihydroxyphenyl (catechol) head group and a long, nonpolar octadecanoyl (C18) tail. SAR analyses of analogous compounds, such as other catechol derivatives, long-chain alkylphenols, and chalcones, provide critical insights into how each part of the structure likely contributes to its biological activity.

The catechol moiety is a well-known structural alert for various biological activities, primarily due to its redox properties and ability to chelate metal ions. Studies on related phenolic compounds have demonstrated that the presence and position of hydroxyl groups on the phenyl ring are critical for activities like antioxidant and radical scavenging effects. For instance, research on (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708) showed that a higher number of phenolic hydroxyl groups leads to more potent antioxidant activity. nih.gov The 1,2-dihydroxy substitution pattern of the catechol group is particularly important for forming hydrogen bonds and interacting with the active sites of enzymes.

The long C18 alkyl chain is a dominant feature that imparts significant lipophilicity (hydrophobicity) to the molecule. In SAR studies of similar molecules, the length and branching of such alkyl chains are known to modulate cell membrane permeability and interactions with hydrophobic pockets in protein targets. researchgate.netdrugdesign.org For example, in a series of N-aryl derivatives, the presence of a long carbon chain was suggested to increase inhibitory activity against butyrylcholinesterase (BuChE). researchgate.net Therefore, the octadecanoyl tail of this compound is expected to be a key determinant for its pharmacokinetic properties and its affinity for targets with suitable hydrophobic binding domains.

Table 1: Effect of Structural Modifications on Antioxidant Activity of Catechol Thioether Analogues This table uses data from analogous catechol compounds to illustrate SAR principles potentially applicable to this compound.

| Compound Modification | Observed Effect on Antioxidant Activity (TEAC*) | SAR Interpretation | Reference |

|---|---|---|---|

| Addition of a methylene (B1212753) linker between catechol ring and thioether group | Decreased antiradical efficiency | Insulating the catechol ring from the rest of the molecule can reduce the electronic delocalization that aids in radical scavenging. | mdpi.com |

| Presence of a basic pyrimidine (B1678525) group | High TEAC value, exceeding the standard (Trolox) | The electronic properties and potential for additional interactions of the heterocyclic substituent enhance antioxidant capacity. | mdpi.com |

| Presence of an ionizable cysteamine (B1669678) hydrochloride residue | Increased activity in DPPH test | Partial ionization can influence the reaction mechanism and kinetics of radical scavenging. | mdpi.com |

TEAC: Trolox Equivalent Antioxidant Capacity. Data is illustrative of principles from analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., for predicting biological activity)

The most significant descriptors for this compound would fall into three main categories:

Hydrophobicity Descriptors: These quantify the lipophilicity of the molecule. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP) or its calculated versions like AlogP98. researchgate.netnih.gov Given the long C18 chain, this descriptor would have a high value and be a dominant factor in any QSAR model, strongly influencing membrane transport and binding to hydrophobic targets. researchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule. For the catechol moiety, descriptors like the adiabatic ionization potential, the energy of the lowest unoccupied molecular orbital (E_LUMO), and dipole moment are critical. researchgate.netnih.gov These parameters quantify the ease with which the molecule can donate electrons, a key mechanism in its presumed antioxidant activity. nih.gov

Topological and Steric Descriptors: These relate to the molecule's size, shape, and connectivity. Descriptors such as the Wiener index (describing molecular branching) and Kappa shape indices would be important for modeling how the molecule fits into a specific receptor or enzyme active site. researchgate.netnih.gov The linear nature of the octadecanoyl chain would be a defining feature captured by these parameters.

A QSAR study on catechol derivatives found that their ability to stimulate Nerve Growth Factor synthesis correlated well with descriptors related to oxidation, particularly the adiabatic ionization potential, while showing poor correlation with logP. nih.gov Conversely, a study on cholinesterase inhibitors suggested that hydrophobicity (AlogP98) and topological indices were key predictors of activity. researchgate.netnih.gov For this compound, a robust QSAR model would likely need to integrate descriptors from all three categories to account for the distinct contributions of its polar head and nonpolar tail.

Table 2: Key QSAR Descriptors and Their Relevance to this compound

| Descriptor Class | Example Descriptor | Relevance to Molecular Structure | Reference |

|---|---|---|---|

| Hydrophobicity | logP / AlogP98 | Quantifies the high lipophilicity conferred by the C18 alkyl chain, crucial for membrane permeability and hydrophobic interactions. | researchgate.netnih.gov |

| Electronic | Adiabatic Ionization Potential | Measures the energy required to remove an electron; highly relevant for the antioxidant potential of the electron-rich catechol group. | nih.gov |

| Electronic | Dipole Moment | Describes the polarity of the molecule, influenced by the polar catechol and carbonyl groups, affecting electrostatic interactions. | researchgate.net |

| Topological | Wiener Index / Kappa Shape Indices | Reflects the molecular size, branching, and overall shape, capturing the contribution of the long, linear alkyl chain to the molecule's profile. | researchgate.netnih.gov |

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction (e.g., for ligand-target interactions)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. researchgate.net These methods can elucidate the most likely binding pose of the ligand in the active site and characterize the stability and nature of the interactions over time. For this compound, these simulations would predict how its distinct structural features engage with a target's binding pocket.

Based on studies of analogous compounds, the predicted binding mode would involve a combination of specific interactions:

Catechol Group Interactions: The two adjacent hydroxyl groups are ideal for forming multiple hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Asn, Gln) or acting as bidentate ligands to chelate metal cofactors (e.g., Mg²⁺, Fe²⁺) within an enzyme's active site. nih.gov The aromatic ring can also participate in π-π stacking or π-cation interactions with aromatic residues like Phe, Tyr, or Trp. researchgate.net

Carbonyl Group Interaction: The ketone's oxygen atom serves as a strong hydrogen bond acceptor, likely interacting with hydrogen bond donor residues such as Ser, Thr, or Lys. drugdesign.org

MD simulations would further refine this static picture by showing how the flexible alkyl chain adapts its conformation to fit optimally within the binding pocket and how water molecules mediate or are displaced by the binding event. These simulations provide insight into the stability of the predicted binding pose and can help calculate a more accurate binding free energy.

Table 3: Predicted Molecular Interactions for this compound

| Structural Feature | Potential Interaction Type | Likely Interacting Partner in Protein | Reference |

|---|---|---|---|

| Catechol -OH groups | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, backbone carbonyls | drugdesign.orgnih.gov |

| Catechol Aromatic Ring | π-π Stacking | Phe, Tyr, Trp | researchgate.net |

| Carbonyl C=O group | Hydrogen Bond Acceptor | Lys, Arg, Ser, Asn, Gln | drugdesign.org |

| Octadecanoyl (C18) Alkyl Chain | Hydrophobic / van der Waals | Leu, Ile, Val, Ala, Met (in a hydrophobic pocket) | researchgate.netnih.gov |

Pharmacophore Development and Lead Optimization Principles

A pharmacophore is an abstract, three-dimensional representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are essential for a molecule to bind to a specific target and elicit a biological response. dovepress.com Pharmacophore models are instrumental in virtual screening to discover new active compounds and in guiding lead optimization. nih.gov

For this compound, a hypothetical pharmacophore model can be constructed based on its chemical features and insights from models developed for analogous catechol-containing ligands, such as inhibitors of catechol-O-methyltransferase (COMT). nih.govnih.gov Such a model would likely contain the following features:

Two Hydrogen Bond Donors (HBD): Corresponding to the two hydroxyl groups of the catechol moiety.

One Aromatic Ring (AR): Representing the phenyl group, important for potential π-stacking interactions.

One Hydrogen Bond Acceptor (HBA): Corresponding to the ketone oxygen.

One or more Hydrophobic Features (HY): Representing the long, lipophilic C18 alkyl chain.

The spatial arrangement of these features—the distances and angles between them—would define the pharmacophore and serve as a 3D query to search for other molecules with a similar arrangement.

Lead optimization based on this pharmacophore would involve systematically modifying the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. Key optimization principles would include:

Modifying the Alkyl Chain: The length of the chain could be varied (e.g., shortened to C12 or lengthened to C20) to find the optimal length for fitting into the target's hydrophobic pocket. Introducing unsaturation or branching could alter conformational flexibility and improve binding.

Substituting the Phenyl Ring: Adding small electron-withdrawing or electron-donating groups to other positions on the phenyl ring could modulate the electronic properties of the catechol group, potentially improving its hydrogen-bonding strength or redox potential. nih.gov

Replacing the Ketone Linker: The ketone could be replaced with other linkers (e.g., an ether, amide, or a simple alkyl chain) to alter the molecule's geometry and hydrogen-bonding capability, potentially improving binding affinity or metabolic stability.

These optimization strategies, guided by the pharmacophore model and iterative biological testing, are fundamental to rational drug design.

Table 4: Hypothetical Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Group | Primary Role in Molecular Recognition | Reference |

|---|---|---|---|

| Hydrogen Bond Donor (HBD) x 2 | 3-OH and 4-OH groups of the catechol | Forms specific, directional interactions with the target protein. | nih.govnih.gov |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (C=O) | Forms a specific, directional interaction with the target protein. | drugdesign.orgresearchgate.net |

| Aromatic Ring (AR) | 3,4-dihydroxyphenyl ring | Participates in non-covalent stacking interactions (π-π). | nih.govnih.gov |

| Hydrophobic Feature (HY) | C18 alkyl chain | Occupies lipophilic pockets, contributing significantly to binding affinity via the hydrophobic effect. | nih.govresearchgate.net |

Biological Activity Assessment of 1 3,4 Dihydroxyphenyl Octadecan 1 One in Preclinical Models

In Vitro Cellular and Biochemical Assays

Evaluation of Cytostatic and Cytotoxic Effects on Defined Cell Lines (e.g., anticancer activity)

Direct experimental evaluation of the cytostatic and cytotoxic effects of 1-(3,4-dihydroxyphenyl)octadecan-1-one on specific cancer cell lines is not extensively documented in publicly accessible research. However, the biological activity of structurally similar long-chain alkyl catechols and related phenolic compounds has been investigated, providing insights into the potential anticancer properties of this molecule.

The cytotoxicity of phenolic compounds is often linked to their ability to generate reactive oxygen species (ROS) and interact with cellular membranes and proteins. The presence of the catechol group in this compound is significant, as catechols are known to be redox-active and can be oxidized to form semiquinones and quinones, which are highly reactive species that can induce cellular damage and trigger apoptosis. nih.gov

The long octadecanoyl chain (C18) is expected to play a crucial role in the molecule's cytotoxic profile. The lipophilicity imparted by this long alkyl chain can enhance the compound's ability to intercalate into the lipid bilayers of cellular and organellar membranes, potentially disrupting their integrity and function. Studies on other amphiphilic molecules have shown that the length of the alkyl chain is a critical determinant of cytotoxicity. For instance, in a series of amphiphilic selenolane conjugates, those with longer alkyl chains (≥C8) exhibited significantly higher cytotoxicity compared to those with shorter chains (C6) or the parent compounds without alkyl chains. nih.gov This increased cytotoxicity was attributed to a greater ability to disrupt the plasma membrane. nih.gov

Research on other long-chain alkylated phenolic compounds has demonstrated a correlation between alkyl chain length and anticancer activity. For example, a study on p-alkylaminophenols revealed that increasing the alkyl chain length enhanced antiproliferative activity against various cancer cell lines, including HL60 (human promyelocytic leukemia) and MCF-7 (human breast adenocarcinoma). nih.gov This effect was correlated with the inhibition of lipid peroxidation rather than superoxide (B77818) scavenging activity. nih.gov

Furthermore, studies on bonediol, an alkyl catechol, have shown its antiproliferative activity against prostate cancer cell lines with IC50 values ranging from 8.5 to 20.6 µM. nih.gov This activity suggests that the alkyl catechol scaffold, which is present in this compound, is a promising feature for anticancer effects.

The table below summarizes the cytotoxic activities of some long-chain alkylated phenolic compounds against various cancer cell lines, which may serve as a reference for the potential activity of this compound.

Table 1: Cytotoxic Activity of Structurally Related Alkyl-Phenolic Compounds

| Compound/Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Long-chain (≥C8) amphiphilic selenolane conjugates | CHO (Chinese Hamster Ovary) | Significant cytotoxicity, plasma membrane disintegration | nih.gov |

| p-Alkylaminophenols | HL60, MCF-7, HepG2, DU-145 | Growth suppression dependent on alkyl chain length | nih.gov |

| Bonediol (an alkyl catechol) | LNCaP, PC-3, PC-3M (prostate cancer) | Growth inhibition (IC50: 8.5-20.6 µM) | nih.gov |

Assessment of Antioxidant and Anti-Inflammatory Potential (e.g., using relevant cellular models)

The antioxidant and anti-inflammatory potential of this compound has not been specifically detailed in the available scientific literature. However, the catechol moiety is a well-established antioxidant pharmacophore. Catechols can exert antioxidant effects through various mechanisms, including scavenging of free radicals and chelation of metal ions that can catalyze oxidative reactions. mdpi.com

The antioxidant activity of phenolic compounds is highly dependent on their structure. For catechols, the ortho-dihydroxy arrangement on the phenyl ring is crucial for their potent radical scavenging ability. It is proposed that the antioxidant activity of catechols is related to the formation of stable intramolecular hydrogen bonds and the ability to donate a hydrogen atom to a radical, thereby neutralizing it. researchgate.net

The long alkyl chain of this compound is expected to modulate its antioxidant activity. In studies of other phenolic lipids, a "cut-off effect" has been observed, where the antioxidant efficacy in emulsified systems first increases with the length of the alkyl chain and then decreases. This is attributed to the partitioning of the antioxidant between the oil, water, and interface phases of the emulsion. nih.gov In bulk oils, however, the antioxidant activity of alkylresorcinols was found to decrease as the alkyl chain length increased. nih.gov

Regarding anti-inflammatory activity, polyphenols are known to modulate various inflammatory pathways. mdpi.com They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. mdpi.commdpi.com A key mechanism for the anti-inflammatory action of many polyphenols is the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways such as NF-κB and MAPKs. mdpi.comresearchgate.net For instance, the synthetic 3',4'-dihydroxyflavone (B191068) has been shown to inhibit the production of NO, PGE2, TNF-α, IL-1β, and IL-6 in microglial cells by suppressing the MAPK and NF-κB signaling pathways. researchgate.net

The catechol structure within this compound suggests it may possess similar anti-inflammatory properties. The lipophilic octadecanoyl chain could enhance its interaction with cell membranes and membrane-bound enzymes involved in inflammation.

Table 2: Antioxidant and Anti-inflammatory Activities of Related Catechol Compounds

| Compound/Class | Assay/Model | Observed Effect | Reference |

|---|---|---|---|

| Catechol Thioethers | DPPH, ABTS, CUPRAC, NBT assays | Radical scavenging and antioxidant effects | mdpi.com |

| 3',4'-Dihydroxyflavone | LPS-stimulated BV2 microglia | Inhibition of NO, PGE2, and pro-inflammatory cytokines | researchgate.net |

| Alkylresorcinols | Oil-in-water emulsions | Optimum antioxidant activity at intermediate alkyl chain length | nih.gov |

Enzyme Inhibition and Activation Profiling (e.g., HIV-1 integrase, protoporphyrinogen (B1215707) oxidase, protein kinases)

There is no specific information in the reviewed literature on the ability of this compound to inhibit or activate enzymes such as HIV-1 integrase, protoporphyrinogen oxidase, or protein kinases. However, the catechol moiety is a known feature in some enzyme inhibitors.

Polyphenolic compounds, including those with catechol structures, have been reported to inhibit a variety of enzymes, including digestive enzymes like α-amylase and trypsin, by forming complexes with the proteins. nih.govnih.gov The mechanism of inhibition often involves the covalent binding of oxidized phenolic compounds (quinones) to nucleophilic amino acid residues on the enzyme surface. nih.gov

With respect to HIV-1 integrase, this enzyme is a key target for antiretroviral therapy. While specific data for this compound is lacking, other catechol-containing compounds have been investigated as potential inhibitors. The general structure of many HIV-1 integrase inhibitors incorporates a metal-chelating pharmacophore that can bind to the magnesium ions in the enzyme's active site, and the catechol group has this capability.

Regarding protein kinases, these enzymes are critical regulators of cellular signaling and are major targets in cancer therapy. Some polyphenolic compounds have been shown to inhibit protein kinase activity, often by competing with ATP for binding to the enzyme's active site. The anti-inflammatory effects of some flavonoids, for example, are mediated through the inhibition of MAP kinases. mdpi.com

The long alkyl chain of this compound could influence its interaction with enzymes. The increased lipophilicity could promote binding to hydrophobic pockets within the enzyme structure or enhance its localization to cellular compartments where target enzymes reside. For instance, in a study of ionic liquids as acetylcholinesterase inhibitors, the lipophilicity of the side chains was identified as a key structural element for binding to the enzyme's active site. rsc.org

Immunomodulatory Effects on Immune Cell Subpopulations

Specific studies on the immunomodulatory effects of this compound on immune cell subpopulations were not found in the surveyed scientific literature. However, the general class of polyphenols, to which this compound belongs, is known to possess immunomodulatory properties. mdpi.com

Polyphenols can influence the immune system in various ways, including modulating the activity of macrophages, lymphocytes (T-cells and B-cells), and natural killer (NK) cells. They can also affect the production of cytokines, which are key signaling molecules of the immune system. mdpi.com For instance, some polyphenols can suppress the production of pro-inflammatory cytokines while promoting the release of anti-inflammatory ones. nih.gov

The catecholamines, which also contain a catechol group, have been shown to have complex immunomodulatory effects that are dependent on the type of adrenergic receptor stimulated. Stimulation of α-adrenoreceptors is generally associated with immunostimulating effects, whereas β-adrenoreceptor stimulation tends to be immunosuppressive. nih.gov While this compound is not a catecholamine, the presence of the catechol moiety suggests a potential for interaction with components of the immune system.

Furthermore, some alkylating agents have been shown to have immunomodulating activity by enhancing T-cell functions. nih.gov Although this compound is not a classical alkylating agent, its long alkyl chain could potentially mediate interactions with immune cells.

In Vivo Preclinical Efficacy Studies (Non-Human Models)

Selection and Validation of Animal Models for Specific Biological Activities (e.g., rodent disease models)

There are no specific in vivo preclinical efficacy studies for this compound reported in the available scientific literature. Therefore, no information is available on the selection and validation of animal models for its specific biological activities.

However, based on the potential biological activities inferred from its chemical structure and studies on related compounds, several types of animal models could be considered for future in vivo evaluation.

For assessing potential anticancer activity , rodent models with induced or transplanted tumors are commonly used. For example, to test efficacy against breast cancer, xenograft models where human breast cancer cells (like MCF-7) are implanted into immunodeficient mice would be appropriate.

For evaluating anti-inflammatory and antioxidant effects , models of acute inflammation, such as carrageenan-induced paw edema in rats, are standard. mdpi.com For chronic inflammation, models of inflammatory bowel disease or arthritis in rodents could be employed. To study antioxidant effects in vivo, models of oxidative stress induced by toxins or specific diets can be utilized. For instance, a diet-induced steatosis model in rats has been used to assess the antioxidant and anti-inflammatory effects of plant extracts. nih.gov

To investigate potential immunomodulatory effects , rodent models of immune suppression or autoimmune diseases would be relevant. For example, the effects on T-cell function could be studied in models of delayed-type hypersensitivity or in animals with compromised immune systems. nih.gov